molecular formula C27H22N2O4 B2636955 Fmoc-3-(3'-quinolyl)-L-alanine CAS No. 281655-61-6

Fmoc-3-(3'-quinolyl)-L-alanine

Cat. No.: B2636955
CAS No.: 281655-61-6
M. Wt: 438.483
InChI Key: HZZZBOUYIXBVNP-VWLOTQADSA-N
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Description

Fmoc-3-(3’-quinolyl)-L-alanine is a derivative of alanine, an amino acid, where the alanine is modified with a 3-quinolyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(3’-quinolyl)-L-alanine typically involves the following steps:

    Protection of Alanine: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Quinolyl Group: The 3-quinolyl group is introduced through a coupling reaction. This involves the use of a quinoline derivative and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of Fmoc-3-(3’-quinolyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-alanine are reacted with Fmoc chloride in an industrial reactor.

    Coupling Reaction: The protected alanine is then coupled with the quinoline derivative using industrial-scale coupling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(3’-quinolyl)-L-alanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

    Substitution Reactions: The quinolyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Deprotected Alanine Derivative: Removal of the Fmoc group yields 3-(3’-quinolyl)-L-alanine.

    Peptide Products: Coupling reactions yield peptides with the 3-(3’-quinolyl)-L-alanine residue.

    Substituted Quinolyl Derivatives: Substitution reactions yield various substituted quinolyl derivatives.

Scientific Research Applications

Chemistry

Fmoc-3-(3’-quinolyl)-L-alanine is used in solid-phase peptide synthesis, allowing for the incorporation of the quinolyl group into peptides. This modification can enhance the stability and bioactivity of the peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The quinolyl group can act as a fluorescent probe, facilitating the detection and analysis of biological molecules.

Medicine

Fmoc-3-(3’-quinolyl)-L-alanine is explored for its potential in drug development. The quinolyl group can interact with various biological targets, making it a valuable scaffold for designing new therapeutic agents.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its unique properties allow for the development of peptides with improved pharmacokinetic and pharmacodynamic profiles.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-(2’-quinolyl)-L-alanine
  • Fmoc-3-(4’-quinolyl)-L-alanine
  • Fmoc-3-(2’-quinolyl)-D-alanine

Uniqueness

Fmoc-3-(3’-quinolyl)-L-alanine is unique due to the position of the quinolyl group on the third carbon of the alanine side chain. This specific positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other quinolyl-substituted alanine derivatives.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZZBOUYIXBVNP-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281655-61-6
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
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